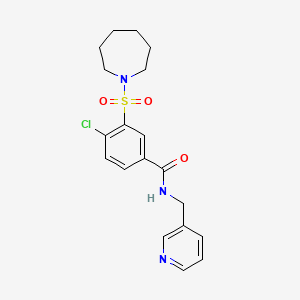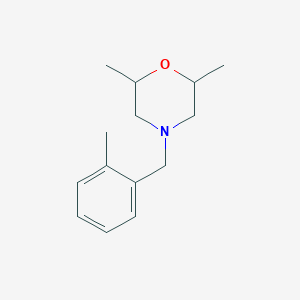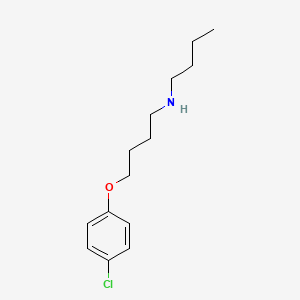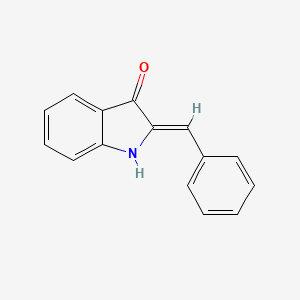
3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide, also known as AZD3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that transports lactate and other monocarboxylates across the cell membrane. Inhibition of MCT1 has been shown to have potential therapeutic benefits in cancer treatment.
Mécanisme D'action
3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide inhibits MCT1, which is overexpressed in many types of cancer. MCT1 is responsible for the transport of lactate and other monocarboxylates across the cell membrane. Inhibition of MCT1 by 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide leads to a decrease in lactate transport and a decrease in intracellular pH. This ultimately results in a decrease in ATP production and cancer cell death.
Biochemical and Physiological Effects:
3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide can reduce lactate levels in cancer cells, leading to a decrease in intracellular pH and a decrease in ATP production. In vivo studies have shown that 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide can inhibit tumor growth and improve survival in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical models of cancer, making it a well-established tool for cancer research. Another advantage is that it is a small molecule inhibitor, making it relatively easy to use in lab experiments. One limitation is that it is not currently approved for clinical use, so its potential therapeutic benefits in humans are not yet known. Another limitation is that it may have off-target effects on other monocarboxylate transporters, which could complicate data interpretation.
Orientations Futures
There are several future directions for research on 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide. One direction is to further investigate its potential therapeutic benefits in cancer treatment. Clinical trials are currently underway to evaluate its safety and efficacy in humans. Another direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.
Méthodes De Synthèse
The synthesis of 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide involves several steps. The initial step involves the reaction of 4-chloro-3-nitrobenzoic acid with 1-azepanethiol to form 4-chloro-3-(1-azepanylsulfanyl)benzoic acid. This intermediate is then reacted with 3-pyridinemethanol to produce the final product, 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide.
Applications De Recherche Scientifique
3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide inhibits lactate transport and reduces lactate levels in cancer cells. This leads to a decrease in intracellular pH and a decrease in ATP production, ultimately resulting in cancer cell death. In vivo studies have shown that 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide can inhibit tumor growth and improve survival in animal models of cancer.
Propriétés
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-17-8-7-16(19(24)22-14-15-6-5-9-21-13-15)12-18(17)27(25,26)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUOQCWVJRVGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5161611.png)

![methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5161618.png)
![2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-1-naphthylacetamide](/img/structure/B5161638.png)
![N-allyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5161646.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]butanamide](/img/structure/B5161659.png)

![1,3,5-trichloro-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5161671.png)
![N-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5161679.png)
![3-acetyl-2-methyl-4-phenyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B5161702.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5161710.png)

